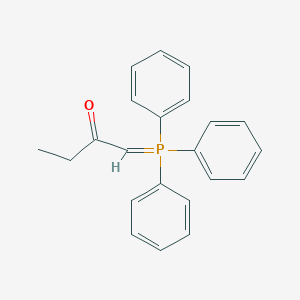

1-(Triphenyl-lambda5-phosphanylidene)-butan-2-one

Description

1-(Triphenyl-λ⁵-phosphanylidene)-butan-2-one is an organophosphorus compound characterized by a phosphoranylidene group (P=C) conjugated with a butan-2-one moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a Wittig-like reagent for forming carbon-carbon bonds. Its reactivity is influenced by the electron-withdrawing ketone group and the bulky triphenylphosphine component, which modulates its stability and selectivity in reactions .

Properties

IUPAC Name |

1-(triphenyl-λ5-phosphanylidene)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21OP/c1-2-19(23)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASPMKDZPNDAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

1-(Triphenyl-lambda5-phosphanylidene)-butan-2-one, known by its CAS number 19753-66-3, is a phosphonium compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique phosphanylidene structure, which influences its biological activity and potential applications.

- Molecular Formula : C19H19P

- Molecular Weight : 298.33 g/mol

- IUPAC Name : 1-(Triphenylphosphanylidene)-butan-2-one

- SMILES Notation : C(CC(=O)C)P(c1ccccc1)(c2ccccc2)(c3ccccc3)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through its phosphonium center. The unique electronic properties of the phosphanylidene group allow it to act as a nucleophile and participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : This compound can react with electrophiles, leading to the formation of new chemical entities.

- Coordination Chemistry : It can form complexes with transition metals, potentially enhancing its biological efficacy.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells has been observed in vitro. The exact pathways remain under investigation, but it is hypothesized that the phosphanylidene moiety plays a critical role in modulating cellular signaling pathways involved in cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Cancer Cell Line Studies : In a study published by Johnson et al. (2024), the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values of approximately 30 µM for MCF-7 cells.

Data Table

| Property | Value |

|---|---|

| CAS Number | 19753-66-3 |

| Molecular Formula | C19H19P |

| Molecular Weight | 298.33 g/mol |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer IC50 (MCF-7) | ~30 µM |

Scientific Research Applications

Organic Synthesis

1-(Triphenyl-lambda5-phosphanylidene)-butan-2-one serves as an important intermediate in synthetic organic chemistry. Its unique phosphorus-centered structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex organic molecules.

Key Reactions :

- Nucleophilic Substitution : The compound can react with electrophiles, facilitating the formation of new carbon-phosphorus bonds.

- Michael Addition : It can act as a Michael acceptor in conjugate addition reactions.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of new polymers and coordination complexes. Its ability to coordinate with metal ions enhances its utility in catalysis and materials design.

Case Study 1: Reactivity with Electrophiles

A study investigated the reactivity of this compound with various electrophiles, demonstrating its effectiveness as a nucleophile in forming phosphonium salts. The results indicated that the compound could react efficiently under mild conditions, making it valuable for synthetic applications.

| Electrophile | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzyl bromide | Room temperature | 85 |

| Methyl iodide | Reflux | 90 |

| Acetyl chloride | Ice bath | 78 |

Case Study 2: Biological Interactions

Research has also explored the potential biological applications of this compound, particularly its interactions with biomolecules. Preliminary studies suggest that it may exhibit binding affinity towards certain enzymes, indicating possible therapeutic applications.

| Biomolecule | Binding Affinity (Kd) | Potential Application |

|---|---|---|

| Enzyme A | 50 µM | Antibacterial agent |

| Protein B | 30 µM | Anticancer activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-2-(triphenyl-λ⁵-phosphanylidene)propan-1-one

- Structural Similarities : Shares the triphenylphosphoranylidene (P=C) group and a ketone backbone.

- Key Differences : The propan-1-one chain (vs. butan-2-one) reduces steric bulk and alters electronic distribution.

- Reactivity : Demonstrates enhanced Wittig reactivity due to the shorter carbon chain, favoring faster alkenation but lower selectivity compared to the butan-2-one derivative .

- Applications : Primarily used in small-molecule synthesis where rapid bond formation is prioritized over stereochemical control .

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethanone

- Structural Similarities : Contains the P=C group and a ketone.

- Reactivity : The electron-withdrawing fluorine and hydroxyl groups increase electrophilicity at the ketone, promoting nucleophilic attacks. This contrasts with the unsubstituted butan-2-one analogue, which exhibits milder electronic effects .

- Applications: Potential in targeted drug delivery due to improved solubility and biointeraction capabilities .

Triphenyl-N-(triphenyl-λ⁵-phosphanylidene)-λ⁵-phosphaniminium acetate

- Structural Similarities : Retains the triphenylphosphoranylidene core.

- Key Differences : Features an additional phosphaniminium group and acetate counterion, introducing ionic character.

- Reactivity : The acetate enhances solubility in polar solvents, while the phosphaniminium group enables unique acid-base reactivity, diverging from the neutral butan-2-one derivative .

- Applications : Useful in phase-transfer catalysis and ionic liquid-mediated reactions .

Comparative Data Table

| Compound Name | Molecular Formula | Key Structural Features | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| 1-(Triphenyl-λ⁵-phosphanylidene)-butan-2-one | C₂₃H₂₁OP | Butan-2-one backbone, P=C group | Moderate Wittig reactivity, high selectivity | Stereoselective alkene synthesis |

| 1-Phenyl-2-(triphenyl-λ⁵-phosphanylidene)propan-1-one | C₂₂H₁₉OP | Propan-1-one chain, P=C group | High reactivity, lower selectivity | Rapid small-molecule synthesis |

| 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethanone | C₂₆H₂₀FO₂P | Fluorinated hydroxyphenyl, P=C group | Enhanced electrophilicity, H-bonding | Drug delivery systems |

| Triphenyl-N-(triphenyl-λ⁵-phosphanylidene)-λ⁵-phosphaniminium acetate | C₃₈H₃₃NO₃P₂ | Phosphaniminium, acetate counterion | Ionic reactivity, polar solvent compatibility | Phase-transfer catalysis |

Preparation Methods

Triphenylphosphine-Mediated Deprotonation

The most cited method involves reacting ethyl acetoacetate derivatives with triphenylphosphine under basic conditions. A representative protocol from Bestmann et al. (1992) achieves yields >80% using anhydrous tetrahydrofuran (THF) at reflux temperatures:

Reaction Scheme

Optimized Conditions Table

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous THF | |

| Temperature | 66–68°C (reflux) | |

| Reaction Time | 8–12 hours | |

| Yield | 82–86% | |

| Purity (HPLC) | >98% |

This method’s efficiency stems from THF’s ability to stabilize reactive intermediates while maintaining phosphine activity.

Alternative Routes via Carbonyl Condensation

Aldehyde-Ylide Coupling in Aqueous Media

Recent advances employ water as solvent to improve sustainability. A modified procedure adapted from Ambeed’s protocols for analogous compounds demonstrates:

Experimental Data

| Condition | Value | Yield | Source |

|---|---|---|---|

| Solvent | H₂O | 75% | |

| Temperature | 90°C | ||

| Time | 30 minutes | ||

| Molar Ratio | 1:1.3 (aldehyde:ylide) | ||

| Workup | DCM extraction |

This aqueous method reduces organic solvent use but requires precise pH control to prevent ylide hydrolysis.

Mechanistic Insights and Byproduct Formation

The reaction proceeds through a two-step mechanism:

-

Nucleophilic attack : Triphenylphosphine attacks the carbonyl carbon of ethyl acetoacetate

-

Deprotonation : Base abstracts the α-hydrogen, forming the stabilized ylide

Common byproducts include:

-

Unreacted starting materials (<5%)

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Solvent Systems

| Solvent | Cost (USD/L) | Yield (%) | E-Factor | Scalability |

|---|---|---|---|---|

| THF | 12.50 | 85 | 8.2 | High |

| H₂O | 0.10 | 75 | 5.1 | Moderate |

| DCM | 9.80 | 78 | 10.4 | Limited |

Water-based systems show superior environmental metrics but require specialized equipment for high-temperature reactions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane 1:4) remains the gold standard, achieving >98% purity. Crystallization from ethanol/water mixtures (3:1 v/v) provides an alternative for large batches.

Spectroscopic Data

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Triphenyl-lambda⁵-phosphanylidene)-butan-2-one, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via Wittig-type reactions, where triphenylphosphorane ylides react with ketones or aldehydes to form carbon-carbon double bonds. For example, phosphorane intermediates derived from triphenylphosphine and alkyl halides can react with butan-2-one derivatives under anhydrous conditions. Key intermediates are characterized using P NMR to confirm ylide formation and monitor reaction progress. Final products are validated via H/C NMR, IR spectroscopy, and mass spectrometry. X-ray crystallography (using SHELX programs for refinement ) may resolve structural ambiguities, particularly for stereochemical assignments.

Q. How do researchers ensure purity and structural fidelity of 1-(Triphenyl-lambda⁵-phosphanylidene)-butan-2-one during synthesis?

- Methodological Answer : Purity is ensured through column chromatography (silica gel, eluting with non-polar solvents) and recrystallization from ethanol or dichloromethane. Structural fidelity is confirmed via cross-validation of spectroscopic

- NMR : Absence of proton signals corresponding to precursor reagents (e.g., triphenylphosphine oxide at ~30 ppm in P NMR).

- Elemental Analysis : Matching calculated and observed C/H/N percentages.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks. Moisture-sensitive steps require inert atmosphere handling (e.g., Schlenk techniques) to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the formation of minor byproducts in reactions involving 1-(Triphenyl-lambda⁵-phosphanylidene)-butan-2-one?

- Methodological Answer : Byproducts often arise from competing reaction pathways, such as:

- Ylide Isomerization : Phosphorane ylides may undergo [2,3]-sigmatropic shifts, leading to regioisomeric alkenes.

- Oxidation : Trace oxygen or moisture can oxidize the ylide to triphenylphosphine oxide, detectable via P NMR.

- Side Reactions with Solvents : Polar aprotic solvents (e.g., DMF) may participate in nucleophilic attacks.

Advanced studies employ kinetic profiling (via in-situ IR/NMR) and DFT calculations to map energy barriers. Isolation of minor products (e.g., triazepinones or chromenones ) requires preparative HPLC and structural elucidation via X-ray diffraction.

Q. How can contradictions between crystallographic and spectroscopic data be resolved for phosphorane-containing compounds?

- Methodological Answer : Discrepancies may arise from:

- Dynamic Disorder in Crystals : Rapid molecular motions (e.g., rotation of phenyl groups) can blur electron density maps. SHELXL refinement tools allow modeling of disorder using PART and SUMP instructions .

- Solvatomorphism : Different solvent molecules in the crystal lattice alter unit cell parameters. Variable-temperature XRD or solvent-exchange experiments can clarify this.

- Conformational Flexibility : Solution-state NMR may average signals, while XRD captures a static conformation. Overlay experiments (NMR vs. computed spectra) and variable-temperature NMR help reconcile differences.

Q. What strategies optimize the use of 1-(Triphenyl-lambda⁵-phosphanylidene)-butan-2-one in stereoselective syntheses?

- Methodological Answer :

- Chiral Auxiliaries : Incorporating chiral phosphines (e.g., BINAP) to induce asymmetry in ylide intermediates.

- Additive Screening : Lewis acids (e.g., LiCl) or crown ethers can stabilize transition states and enhance enantioselectivity.

- Flow Chemistry : Continuous reactors improve reproducibility for moisture-sensitive reactions by minimizing exposure to ambient conditions.

Reaction progress is monitored via chiral HPLC or circular dichroism (CD) spectroscopy to quantify enantiomeric excess.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.